1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one
CAS No.: 188116-08-7
Cat. No.: VC0526973
Molecular Formula: C14H16ClN3O
Molecular Weight: 277.75 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 188116-08-7 |
---|---|
Molecular Formula | C14H16ClN3O |
Molecular Weight | 277.75 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-5-piperidin-1-yl-4H-imidazol-2-one |
Standard InChI | InChI=1S/C14H16ClN3O/c15-11-4-6-12(7-5-11)18-10-13(16-14(18)19)17-8-2-1-3-9-17/h4-7H,1-3,8-10H2 |
Standard InChI Key | YGXIELIREXEJQN-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
ELB-139 has the molecular formula C<sub>14</sub>H<sub>16</sub>ClN<sub>3</sub>O and a molecular weight of 277.75 g/mol . Its IUPAC name, 3-(4-chlorophenyl)-5-piperidin-1-yl-4H-imidazol-2-one, reflects its core structure:
-
A 4-chlorophenyl group at position 3 of the imidazolone ring.
Table 1: Key Chemical Properties of ELB-139
Property | Value | Source |
---|---|---|
Molecular Formula | C<sub>14</sub>H<sub>16</sub>ClN<sub>3</sub>O | |
Molecular Weight | 277.75 g/mol | |
SMILES Notation | C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl | |
CAS Number | 188116-08-7 |
The compound’s three-dimensional conformation enables selective interactions with GABA<sub>A</sub> receptor subunits, distinguishing it from classical benzodiazepines .
Pharmacological Profile and Mechanism of Action
Key Findings:
-
Anxiolytic Effects: ELB-139 (10–30 mg/kg orally) demonstrated efficacy in the elevated plus-maze, light-dark box, and Vogel conflict tests in rats, with effects reversible by flumazenil .
-
Anticonvulsant Activity: Protective in pentylenetetrazole-induced seizures (ED<sub>50</sub> = 12.8 mg/kg) .
-
Neurotransmitter Modulation: Increases serotonin levels in the striatum and prefrontal cortex without affecting dopamine, suggesting a distinct pathway from SSRIs .
Table 2: Preclinical Pharmacological Data
Synthesis and Structure-Activity Relationships (SAR)
Synthetic Route
ELB-139 is synthesized via a multi-step process involving:
-
Weinreb–Nahm Ketone Synthesis: Coupling 4-chloro-N-methoxy-N-methylbenzamide with 3-iodoanisole .
-
Mitsunobu Reaction: Introducing the piperidine moiety using N-Boc-4-hydroxymethylpiperidine .
-
Deprotection: Removal of the Boc group to yield the free amine .
SAR Insights
-
Piperidine Substitution: Replacement with morpholine (e.g., analog 2) reduces potency, highlighting piperidine’s critical role in receptor binding .
-
Chlorophenyl Group: Essential for anxiolytic activity; removal or substitution diminishes efficacy .
-
Imidazolone Core: Modifications here alter partial agonism profiles, affecting GABA<sub>A</sub> efficacy .
Pharmacokinetics and Metabolism
Limited human data exist, but rodent studies reveal:
-
Oral Bioavailability: >50% in rats, with peak plasma concentrations at 1–2 hours .
-
Half-Life: ~4 hours, supporting twice-daily dosing in chronic models .
-
Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation; no active metabolites identified .
Comparative Analysis with Benzodiazepines
Table 3: ELB-139 vs. Diazepam
Parameter | ELB-139 | Diazepam |
---|---|---|
GABA<sub>A</sub> Subunit Preference | α3 (affinity); α1/α2 (efficacy) | α1/α2/α3/α5 (full agonist) |
Sedative Effects | Minimal at therapeutic doses | Pronounced |
Tolerance Development | Absent in chronic models | Common |
Mechanism | Partial agonist | Full agonist |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume